4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[(OXOLAN-2-YL)METHYL]AMINO}PYRIMIDINE-5-CARBONITRILE
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Overview
Description
4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[(OXOLAN-2-YL)METHYL]AMINO}PYRIMIDINE-5-CARBONITRILE is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[(OXOLAN-2-YL)METHYL]AMINO}PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives.
Introduction of the Methylsulfanyl Group: This step may involve the substitution of a halogenated pyrimidine intermediate with a methylthiol reagent.
Attachment of the Tetrahydro-2-furanylmethyl Group: This can be done through nucleophilic substitution or addition reactions.
Final Functionalization:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitrile group, converting it to primary amines.
Substitution: The aromatic ring and the pyrimidine ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrimidine derivatives.
Medicine: Potential therapeutic applications, such as anticancer, antiviral, or antimicrobial agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrimidine derivatives may interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile: Lacks the tetrahydro-2-furanylmethyl group.
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-amino-5-pyrimidinecarbonitrile: Lacks the tetrahydro-2-furanylmethyl group but has an amino group at the 6-position.
Uniqueness
The presence of the tetrahydro-2-furanylmethyl group in 4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[(OXOLAN-2-YL)METHYL]AMINO}PYRIMIDINE-5-CARBONITRILE may confer unique properties, such as enhanced solubility, bioavailability, or specific interactions with biological targets.
Properties
Molecular Formula |
C18H20N4OS |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-(4-methylphenyl)-2-methylsulfanyl-6-(oxolan-2-ylmethylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H20N4OS/c1-12-5-7-13(8-6-12)16-15(10-19)17(22-18(21-16)24-2)20-11-14-4-3-9-23-14/h5-8,14H,3-4,9,11H2,1-2H3,(H,20,21,22) |
InChI Key |
FHHRLNPSVDOSIN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCC3CCCO3)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCC3CCCO3)C#N |
Origin of Product |
United States |
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